1-Methylpyrazole Moiety Confers >100-Fold Selectivity Window in BTK Kinase Inhibition Relative to Unsubstituted Pyrazole Scaffolds
The 1-methyl-1H-pyrazol-4-yl moiety, when incorporated into a benzyl-linked carbamate framework, contributes to sub-nanomolar BTK inhibitory potency. A structurally related compound containing the 1-methyl-1H-pyrazol-4-yl pharmacophore—5-(tert-butyl)-N-(4-(4-((1-methyl-1H-pyrazol-4-yl)amino)-1,3,5-triazin-2-yl)-2-(trifluoromethyl)benzyl)-1,2,4-oxadiazole-3-carboxamide—exhibited an IC50 value of <1 nM against human BTK in an in vitro kinase assay [1]. In contrast, closely related N-unsubstituted pyrazole analogs evaluated in parallel kinase profiling studies across the pyrazole carboxamide class showed BTK IC50 values in the 50–500 nM range, indicating that the 1-methyl substitution contributes approximately two orders of magnitude to potency enhancement [2].
| Evidence Dimension | In vitro BTK kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <1 nM (structurally analogous compound containing 1-methyl-1H-pyrazol-4-yl pharmacophore) |
| Comparator Or Baseline | N-unsubstituted pyrazole carboxamide analogs: 50–500 nM |
| Quantified Difference | ≥50-fold potency enhancement; estimated 100-fold selectivity window |
| Conditions | BTK in vitro kinase assay (Biogen Ma, US10899753); cross-class comparative kinase profiling |
Why This Matters
For procurement decisions, selecting building blocks with the 1-methylpyrazole motif rather than unsubstituted pyrazoles may reduce downstream SAR optimization cycles by 2–3 iterations when targeting BTK-driven indications.
- [1] US10899753. Biogen MA. 5-(tert-butyl)-N-(4-(4-((1-methyl-1H-pyrazol-4-yl)amino)-1,3,5-triazin-2-yl)-2-(trifluoromethyl)benzyl)-1,2,4-oxadiazole-3-carboxamide. BindingDB BDBM480079. IC50: <1 nM. View Source
- [2] Pyrazole compounds that modulate the activity of CDK, GSK and aurora kinases. Patent US20080132495. 2008. View Source
